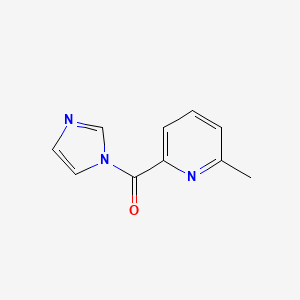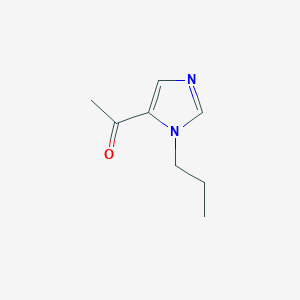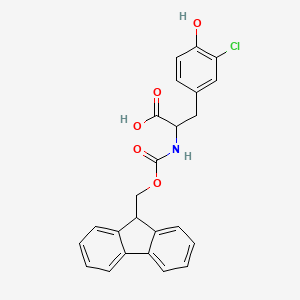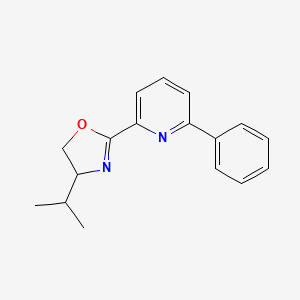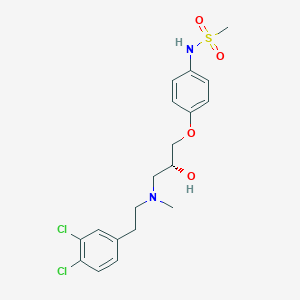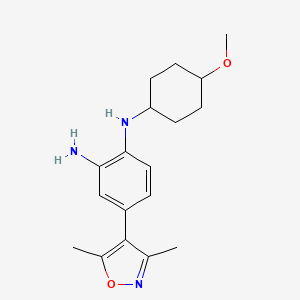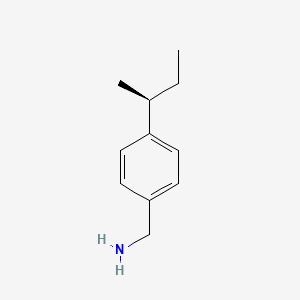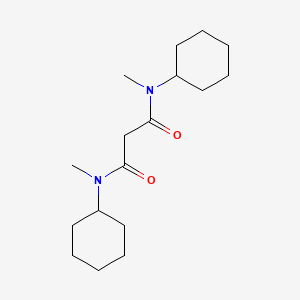
N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide is an organic compound with the molecular formula C17H30N2O2 and a molecular weight of 294.43 g/mol . This compound is characterized by its two cyclohexyl groups and two methyl groups attached to a malonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide typically involves the reaction of malonic acid derivatives with cyclohexylamine and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the amide bonds .
Industrial Production Methods
In industrial settings, the production of N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N1,N3-Dicyclohexyl-N1,N3-dimethylurea: Similar in structure but contains urea instead of malonamide.
N1,N3-Dicyclohexyl-N1,N3-dimethylsuccinamide: Contains succinamide instead of malonamide.
N1,N3-Dicyclohexyl-N1,N3-dimethylglutaramide: Contains glutaramide instead of malonamide.
Uniqueness
N1,N3-Dicyclohexyl-N1,N3-dimethylmalonamide is unique due to its specific malonamide core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C17H30N2O2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,N'-dicyclohexyl-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C17H30N2O2/c1-18(14-9-5-3-6-10-14)16(20)13-17(21)19(2)15-11-7-4-8-12-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
KZQMWBRKQSWRNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



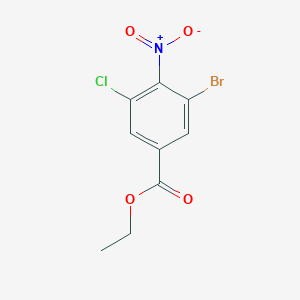
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
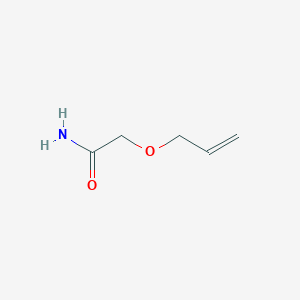
![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)
